molecular formula C19H19F3N6O2 B2953660 3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole CAS No. 2380085-98-1

3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole

Cat. No.: B2953660
CAS No.: 2380085-98-1
M. Wt: 420.396
InChI Key: ZPYNWRIZFIEARG-UHFFFAOYSA-N
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Description

3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole can undergo various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its biological activity. In medicine, it may be explored for its potential use in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial properties .

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole include other indazole derivatives and pyridazine-containing compounds. These compounds share structural similarities but may differ in their biological activities and therapeutic potential. For example, indole derivatives are known for their antiviral and anticancer activities, while pyridazine derivatives have been studied for their anti-inflammatory and antimicrobial properties .

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O2/c1-26-18(30-2)13-4-3-12(11-14(13)25-26)17(29)28-9-7-27(8-10-28)16-6-5-15(23-24-16)19(20,21)22/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYNWRIZFIEARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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